
Sodium sorbate
Vue d'ensemble
Description
Sodium sorbate is the sodium salt of sorbic acid . It is an unstable white solid . Unlike other sorbic acid salts such as potassium sorbate and calcium sorbate, the use of this compound as a food additive is not allowed in the EU due to potential genotoxic effects .
Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C6H7NaO2 . The InChI representation of this compound is InChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4+; .
Physical And Chemical Properties Analysis
This compound is an unstable white solid . It has a molar mass of 134.10835 g/mol . It has a hydrocarbon-like odor and a boiling point of 233 °C .
Applications De Recherche Scientifique
Food Preservation
Sodium sorbate is primarily used in the food industry for its preservative properties. It's particularly effective in acidic conditions, making it a popular choice for preserving a variety of foods. For instance, Lück (1990) highlights its widespread use in the food sector, noting its better solubility compared to sorbic acid and its stability in aqueous solutions, despite its instability in solid form. This versatility makes it a valuable tool for extending the shelf life of food products (Lück, 1990).
Enhancing Food Safety
The application of this compound in food safety is also significant. For instance, Smilanick et al. (2008) studied its use in controlling postharvest decay of citrus fruits. The study found that this compound, when combined with other fungicides, effectively controlled green mold and sour rot in citrus fruits. This points to its potential as a safe and effective means to reduce food spoilage and extend shelf life, thereby enhancing food safety (Smilanick, Mansour, Gabler, & Sorenson, 2008).
Analytical Chemistry
In the field of analytical chemistry, this compound plays a role as well. Can, Arli, and Yigit Lafci (2011) developed a novel RP-HPLC method for determining potassium sorbate and sodium benzoate in soft drinks, where this compound's properties were leveraged for effective analysis. This application is crucial for ensuring the safety and compliance of food products with regulatory standards (Can, Arli, & Yigit Lafci, 2011).
Agricultural Applications
In agriculture, this compound's use extends to enhancing the quality and safety of agricultural products. Yaganza, Arul, and Tweddell (2003) investigated its application on stored potato tubers, finding it effective in controlling diseases while maintaining the quality of the tubers. This suggests its potential as an agricultural aid in post-harvest management (Yaganza, Arul, & Tweddell, 2003).
Microbiology
The microbiological properties of this compound are also of interest. Thomas, Wimpenny, and Davis (1993) explored its effectiveness against various foodborne pathogens. The study found that sorbate was highly effective against certain bacteria, suggesting its potential for use in microbial control in food preservation (Thomas, Wimpenny, & Davis, 1993).
Mécanisme D'action
Target of Action
Sodium sorbate is the sodium salt of sorbic acid . It primarily targets microorganisms, including many bacteria, molds, and yeasts . It has historically been used as an antifungal agent in foods .
Mode of Action
The mode of action of this compound involves altering the cell membrane, inhibiting certain enzymes within the cells of the microorganism, inhibiting the cells’ transport systems, and creating a proton flux into the cell . The most effective antimicrobial form is the undissociated acid, and its activity is greatest at lower pH .
Biochemical Pathways
This compound affects several biochemical pathways. It significantly inhibits early exponential yeast cell proliferation . It also impacts the activity of certain enzymes. For instance, glutathione S-transferase activity generally increases after treatment with sorbate . These changes can disrupt normal cellular functions and lead to the inhibition of microbial growth .
Pharmacokinetics
It’s known that the compound’s effectiveness as a preservative is influenced by factors such as ph and concentration .
Result of Action
The action of this compound results in significant molecular and cellular effects. It inhibits cell proliferation and alters enzyme activity . It also disrupts proteins and increases the concentrations of certain compounds like mannans and β-glucans . These effects contribute to its role as a preservative, preventing microbial spoilage in food products .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . Its antimicrobial activity is greatest at lower pH, where it exists in the undissociated form . The concentration of this compound also affects its efficacy .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Sodium sorbate plays a significant role in biochemical reactions, particularly in the inhibition of microbial growth. It interacts with various enzymes and proteins within microbial cells, disrupting their normal functions. For instance, this compound has been shown to inhibit the activity of enzymes involved in the glycolytic pathway, thereby reducing the energy production in microbial cells. Additionally, it can interact with cell membrane proteins, altering membrane permeability and leading to cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, it inhibits cell proliferation by disrupting metabolic activities. Studies have shown that this compound can significantly inhibit the early exponential growth phase of yeast cells, such as Saccharomyces cerevisiae . It also affects cell signaling pathways and gene expression, leading to reduced cellular metabolism and increased oxidative stress. The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in decreased ATP production and overall cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cell membrane proteins, altering their structure and function, which leads to increased membrane permeability and leakage of cellular contents. This compound also inhibits enzyme activity by binding to the active sites of enzymes, preventing substrate binding and subsequent catalytic reactions. This inhibition can lead to the accumulation of metabolic intermediates and disruption of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is known to degrade over time, especially under conditions of high temperature and humidity. This degradation can lead to a decrease in its antimicrobial efficacy. Long-term studies have shown that this compound can cause oxidative stress in cells, leading to lipid peroxidation and protein damage . These effects are more pronounced with prolonged exposure and higher concentrations of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally safe and effective as a preservative. At higher doses, it can cause toxic effects, including gastrointestinal disturbances and liver damage. Studies have shown that the maximum safe dose of this compound in animal feed is around 3,400 mg/kg for pigs, poultry, dogs, and cats . Exceeding this dosage can lead to adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to energy production and oxidative stress. It interacts with enzymes such as glutathione S-transferase and superoxide dismutase, which are involved in detoxification and antioxidant defense mechanisms . This compound can also affect the levels of metabolic intermediates, leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can accumulate in different cellular compartments, including the cytoplasm and mitochondria. Its distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It can localize to specific compartments such as the cytoplasm, mitochondria, and cell membrane. This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. For example, this compound can bind to mitochondrial proteins, affecting mitochondrial function and energy production .
Propriétés
| { "Design of the Synthesis Pathway": "Sodium sorbate can be synthesized through the reaction between sorbic acid and sodium hydroxide. This reaction is an acid-base neutralization reaction that produces sodium sorbate as a salt.", "Starting Materials": [ "Sorbic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve sorbic acid in water to form a solution", "Add sodium hydroxide to the solution", "Stir the mixture until all the sorbic acid has dissolved", "Heat the mixture to around 70-80°C", "Continue stirring and heating until the pH of the mixture reaches around 7-8", "Cool the mixture to room temperature", "Filter the mixture to remove any solid impurities", "Concentrate the filtrate by evaporating the water", "Crystallize the concentrated solution to obtain sodium sorbate crystals", "Dry the crystals to obtain the final product" ] } | |
Numéro CAS |
7757-81-5 |
Formule moléculaire |
C6H8NaO2 |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
sodium;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+; |
Clé InChI |
MFLWRTCTNOMXBI-STWYSWDKSA-N |
SMILES isomérique |
C/C=C/C=C/C(=O)O.[Na] |
SMILES |
CC=CC=CC(=O)[O-].[Na+] |
SMILES canonique |
CC=CC=CC(=O)O.[Na] |
Autres numéros CAS |
7757-81-5 |
Pictogrammes |
Irritant |
Synonymes |
Acid, Hexadienoic Acid, Propenylacrylic Acid, Sorbic Hexadienoic Acid Potassium Sorbate Propenylacrylic Acid Sodium Sorbate Sorbate, Potassium Sorbate, Sodium Sorbic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium sorbate prevent microbial spoilage in food?
A1: this compound primarily targets microorganisms by disrupting their cellular metabolism. [] While the exact mechanism is still under investigation, research suggests that this compound interferes with the enzymes essential for microbial respiration and energy production. [] This disrupts vital cellular functions, leading to growth inhibition or cell death. [, ]
Q2: What is the chemical structure and formula of this compound?
A4: this compound is the sodium salt of sorbic acid. Its molecular formula is C6H7NaO2. While the provided research papers do not delve into detailed spectroscopic data, they emphasize its excellent solubility in water, making it suitable for various food applications. [, ]
Q3: How does this compound perform in different food matrices and under varying storage conditions?
A5: Studies on salted dried fish demonstrate the efficacy of this compound in preventing spoilage by Halobacterium salinarium even after 17 days of incubation at likely ambient temperatures. [] Research on rice injera reveals that this compound, especially in combination with other preservatives, significantly extends its shelf life to up to 10 days at room temperature. [] These findings suggest its stability and efficacy in different food matrices and storage conditions.
Q4: Are there concerns regarding the compatibility of this compound with other food ingredients?
A6: While the provided research doesn't specifically focus on incompatibility issues, one study investigates the use of this compound in conjunction with potassium metabisulfite in preserving mushrooms. [] The research concludes that these preservatives, even at minimal doses, effectively prevent browning without negatively impacting sensory properties. This indicates at least some level of compatibility with other food additives.
Q5: What are the potential toxicological concerns associated with this compound consumption?
A8: While generally recognized as safe (GRAS) by regulatory bodies, this compound's potential toxicity has been a subject of research. One study investigates its genotoxicity in human lymphocytes in vitro, though specific details are not provided in the abstract. [] Another study assesses the genotoxicity of sorbic acid and its salts, including this compound. [] These studies highlight the ongoing research into understanding any potential long-term health effects of this compound.
Q6: What are potential future research avenues for this compound in food preservation?
A6: Future research could focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(5-methyl-2-pyridinyl)-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1262111.png)
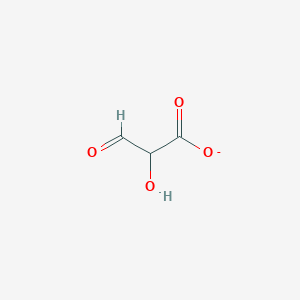
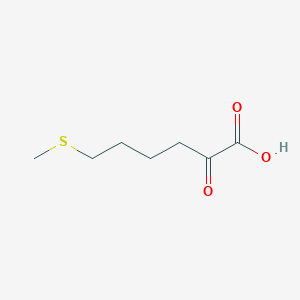
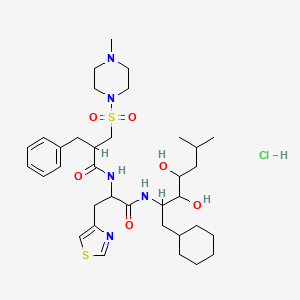
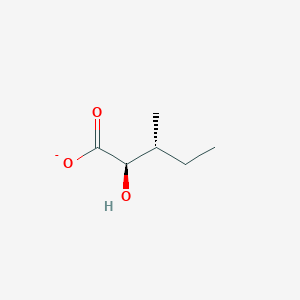

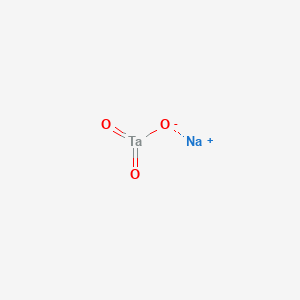
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B1262125.png)
![N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1262127.png)

![methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate](/img/structure/B1262129.png)

![(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1262133.png)